N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide
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Overview
Description
N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a quinoxaline moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide
- N-Cyclohexyl-N-(4-{[(3-bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide
- N-Cyclohexyl-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide
Uniqueness
N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents
Properties
Molecular Formula |
C24H25FN4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H25FN4O3/c1-16(30)29(19-10-3-2-4-11-19)23-24(32)28(21-13-6-5-12-20(21)27-23)15-22(31)26-18-9-7-8-17(25)14-18/h5-9,12-14,19H,2-4,10-11,15H2,1H3,(H,26,31) |
InChI Key |
XWTVOSCKIOZLET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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